molecular formula C8H5BrN2O B2511766 4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 1782216-13-0

4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde

Cat. No.: B2511766
CAS No.: 1782216-13-0
M. Wt: 225.045
InChI Key: FHYCRSSLXUPYAK-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring and an aldehyde group at the 2-position. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine followed by formylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. This is followed by the formylation of the resulting 4-bromopyrazolo[1,5-a]pyridine using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Condensation Reactions: These reactions often occur under mild conditions with the use of catalysts such as acetic acid.

Major Products Formed

    Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.

    Oxidation Products: 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Reduction Products: 4-Bromopyrazolo[1,5-a]pyridine-2-methanol.

    Condensation Products: Schiff bases and hydrazones.

Scientific Research Applications

4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and aldehyde group play crucial roles in its binding affinity and reactivity with biological targets. For example, the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
  • 4-Bromopyrazolo[1,5-a]pyridine-2-methanol
  • Pyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in the synthesis of various biologically active compounds and a valuable tool in medicinal chemistry .

Biological Activity

4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazolo-pyridine structure with a bromine substituent, which significantly influences its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and research findings.

Target of Action

This compound has been identified as a potential inhibitor of Tropomyosin receptor kinases (TRKs), which play a crucial role in various signaling pathways related to cell growth and differentiation. The inhibition of TRKs can disrupt downstream signaling cascades such as Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are vital for cellular functions and survival .

Mode of Action

The compound interacts with TRKs by binding to their active sites, thereby inhibiting their kinase activity. This inhibition leads to a reduction in the phosphorylation of downstream targets, ultimately affecting cellular proliferation and survival . The specific biochemical pathways influenced by this compound highlight its potential as a therapeutic agent in cancer treatment.

Anticancer Potential

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can selectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The presence of the bromine atom at the 4-position enhances the compound's interaction with these biological targets.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activity. It has been reported to modulate various enzyme activities, making it a candidate for developing enzyme inhibitors that could be used in treating diseases where these enzymes are dysregulated .

Synthesis and Evaluation

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example:

  • Study 1 : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and tested for their inhibitory effects on TRKs. The results indicated that compounds with specific substituents exhibited enhanced inhibitory activity compared to others .
  • Study 2 : Molecular docking simulations were performed to assess the binding affinity of this compound towards various enzymes. The findings suggested strong interactions with target enzymes, supporting its potential as a lead compound for drug development .

Research Applications

The applications of this compound extend beyond anticancer therapies. It serves as a versatile building block in organic synthesis and is utilized in the development of bioactive molecules . Its unique structural features allow for modifications that can lead to novel compounds with improved pharmacological properties.

Comparative Analysis

The following table summarizes the unique features of this compound compared to similar compounds:

Compound NameStructure TypeUnique Features
This compound Pyrazolo-pyridineBromine at position 4; potential TRK inhibitor
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo-pyridineBromine at position 5; different biological activity
Pyrazolo[1,5-a]pyridine-2-carboxylic acid Pyrazolo-pyridineLacks bromine substitution; different reactivity

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-8(7)4-6(5-12)10-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYCRSSLXUPYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C=O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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